2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide
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Overview
Description
2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromo, methoxy, and tetrazole group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of the bromo group to the aromatic ring.
Methoxylation: Addition of the methoxy group.
Tetrazole Formation: Synthesis of the tetrazole ring.
Coupling Reactions: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenoxyacetamides.
Scientific Research Applications
2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxynaphthalene
- 2-Bromo-5-methoxybenzyl bromide
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
2-[2-Bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted research and applications.
Properties
Molecular Formula |
C14H19BrN6O3S |
---|---|
Molecular Weight |
431.31g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C14H19BrN6O3S/c1-21-14(18-19-20-21)25-4-3-17-7-9-5-10(15)13(11(6-9)23-2)24-8-12(16)22/h5-6,17H,3-4,7-8H2,1-2H3,(H2,16,22) |
InChI Key |
NYAFFOKTQAFVKJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC(=O)N)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC(=O)N)OC |
Origin of Product |
United States |
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